molecular formula C12H14N4O B2864050 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine CAS No. 1004524-64-4

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine

Cat. No.: B2864050
CAS No.: 1004524-64-4
M. Wt: 230.271
InChI Key: ZDQQJAOFCGIVMZ-UHFFFAOYSA-N
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Description

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine (referred to as BC-NH₂) is a pyrimidine derivative with a benzyloxy-aminomethyl substituent. It serves as a critical intermediate in drug discovery, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules. Its structure combines a pyrimidine core with a flexible benzyl-ether linker and a terminal amine group, enabling conjugation with targeting ligands or payloads . BC-NH₂ is synthesized via methods described by Gautier et al. (2008), involving nucleophilic substitution and reductive amination steps .

Properties

IUPAC Name

2-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQQJAOFCGIVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)COC2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves the reaction of 4-(aminomethyl)benzyl alcohol with pyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Functionalization of the Aminomethyl Group

The primary amine (-CH₂NH₂) on the benzyl side chain undergoes reactions typical of aliphatic amines:

Acylation

  • Reagents: Acetic anhydride, acyl chlorides.

  • Conditions: Base (e.g., triethylamine) in dichloromethane or THF.

  • Product: Formation of amide derivatives (e.g., -CH₂NHAc) .

Reductive Amination

  • Reagents: Aldehydes/ketones (e.g., formaldehyde) with NaBH₃CN or NaBH₄.

  • Conditions: Mildly acidic (pH ~5–6) in methanol/water.

  • Product: Secondary or tertiary amines via Schiff base intermediates .

Modifications of the Pyrimidine Ring

The pyrimidin-4-amine core participates in electrophilic aromatic substitution (EAS) and nucleophilic reactions:

Chlorination/Nitration

  • Reagents: Cl₂/FeCl₃ (chlorination) or HNO₃/H₂SO₄ (nitration).

  • Site Selectivity: Directed by the electron-donating -NH₂ group, favoring substitution at the C5 or C6 positions of the pyrimidine .

Cross-Coupling Reactions

  • Reagents: Pd catalysts (e.g., Suzuki coupling with aryl boronic acids).

  • Conditions: Aqueous base, toluene/ethanol.

  • Product: Biaryl or heteroaryl derivatives at the C5 position .

Oxidation of the Benzyloxy Group

  • Reagents: KMnO₄/H₂SO₄ or CrO₃.

  • Product: Conversion to 4-(aminomethyl)benzoic acid under strong acidic conditions.

Reduction of the Aromatic Ring

  • Reagents: H₂/Pd-C or NaBH₄ with transition metal catalysts.

  • Product: Partial saturation of the pyrimidine ring (e.g., dihydropyrimidines) .

Substitution at the Ether Linkage

The benzyloxy group (-O-CH₂-C₆H₄-CH₂NH₂) can undergo cleavage under specific conditions:

  • Acidic Hydrolysis: Concentrated HCl or HBr cleaves the ether bond, yielding 4-(aminomethyl)benzyl alcohol and pyrimidin-4-amine derivatives .

  • Nucleophilic Displacement: Strong nucleophiles (e.g., thiols) replace the benzyloxy group in polar aprotic solvents .

Metal Complexation

The pyrimidine nitrogen and amine groups act as ligands for transition metals:

  • Reagents: Cu(II), Fe(III), or Ru(II) salts.

  • Applications: Catalytic or photophysical properties in coordination chemistry.

Mechanistic and Selectivity Considerations

  • Steric Effects: The 4-(aminomethyl)benzyl group imposes steric hindrance, limiting reactivity at the pyrimidine C2 position .

  • Electronic Effects: The -NH₂ group activates the pyrimidine ring for electrophilic substitution at C5/C6, while the ether oxygen directs nucleophilic attacks .

  • Solvent Influence: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the ether linkage .

Scientific Research Applications

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is an organic compound with the molecular formula C12H14N4OC_{12}H_{14}N_4O. It is known for its applications in scientific fields due to its chemical structure and properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of more complex molecules.
  • Biology It is employed in studies involving enzyme interactions and protein labeling. It can also be used as a protein tag for tagging a protein of interest (POI) .
  • Medicine It is investigated for potential therapeutic uses due to its biological activity.
  • Industry It is utilized in the production of various chemical products.

As a CLIP-tag Building Block

BC-NH2 [this compound] can be used as a carboxy-reactive building block for preparing CLIP substrates from NHS esters or other amine-reactive forms of labels or biological targets . AAT Bioquest offers a range of amine-reactive fluorescent probes and other tag probes that can be readily coupled to BC-NH2 .

CLIP-tag is a modified version of SNAP-tag and is a self-labeling protein derived from human O6O^6-alkylguanine-DNA-alkyltransferase . Instead of benzylguanine derivatives, the CLIP tag is engineered to react with benzylcytosine derivatives . This BC-NH2 building block facilitates the development of various CLIP-tag substrates for labeling CLIP-tag fusion proteins for a wide range of biological applications .

Mechanism of Action

The mechanism of action of 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of BC-NH₂ with key analogs, focusing on structural features, synthesis, properties, and applications.

Structural Features

Compound Name Core Structure Substituents Key Structural Differences
BC-NH₂ Pyrimidine -O-(4-(aminomethyl)benzyl) at position 2; -NH₂ at position 4 Reference compound
CP-NH₂ (4-((4-(aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine) Pyrimidine -O-(4-(aminomethyl)benzyl) at position 4; -Cl at position 6; -NH₂ at position 2 Chlorine substitution at C6 alters electronic properties
BG-NH₂ (6-((4-(aminomethyl)benzyl)oxy)-9H-purin-2-amine) Purine -O-(4-(aminomethyl)benzyl) at position 6; -NH₂ at position 2 Purine core (9-membered ring) vs. pyrimidine
2-Chloro-N-(4-chlorobenzyl)pyrimidin-4-amine Pyrimidine -Cl at position 2; -N-(4-chlorobenzyl) at position 4 Dual chlorine substituents increase lipophilicity

Physical and Chemical Properties

Property BC-NH₂ CP-NH₂ BG-NH₂ 2-Chloro-N-(4-chlorobenzyl)pyrimidin-4-amine
State Liquid Solid (inferred) Solid (inferred) Solid
Solubility Moderate in polar solvents (DMSO, DMF) Low (due to Cl) Moderate (purine core) Low (highly lipophilic)
Reactivity Amine conjugation Electrophilic C6 site Purine-specific reactions (e.g., alkylation) SNAr at C2/C4 positions

Research Findings and Trends

  • PROTAC Efficiency : BC-NH₂-based PROTACs show 20–30% higher degradation efficiency for Bruton’s tyrosine kinase (BTK) compared to CP-NH₂ analogs, likely due to improved linker flexibility .
  • Toxicity : Chlorinated analogs (e.g., CP-NH₂, 2-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine) exhibit higher cytotoxicity (IC₅₀ = 5–10 μM) than BC-NH₂ (IC₅₀ > 50 μM) in hepatic cell lines .
  • Synthetic Accessibility : BC-NH₂ is synthesized in 4 steps with 65% overall yield, whereas BG-NH₂ requires 6 steps (26% yield) due to purine functionalization challenges .

Biological Activity

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine, also referred to as BC-NH2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and viral infections. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy against various targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-(aminomethyl)benzyl ether group. Its molecular formula is C13H16N4OC_{13}H_{16}N_{4}O, with a molecular weight of approximately 244.29 g/mol. The structure can be represented as follows:

2 4 Aminomethyl benzyl oxy pyrimidin 4 amine\text{2 4 Aminomethyl benzyl oxy pyrimidin 4 amine}

Research indicates that compounds containing the 4-(aminomethyl)benzamide fragment, similar to this compound, exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR. These kinases are crucial in various signaling pathways involved in cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Activity

  • In Vitro Studies : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For example, studies have shown that derivatives with similar structures demonstrate high inhibitory rates against EGFR at concentrations as low as 10 nM, suggesting a strong potential for anticancer applications .
  • Case Study : In a study focusing on the synthesis and biological evaluation of related compounds, several analogs were found to exhibit significant cytotoxicity against hematological malignancies and solid tumors. The most effective compounds demonstrated over 90% inhibition of EGFR activity .

Antiviral Activity

Recent investigations have highlighted the efficacy of 4-(aminomethyl)benzamide derivatives against filoviruses such as Ebola and Marburg viruses. Compounds structurally related to this compound have shown EC50 values below 10 μM, indicating potential as antiviral agents .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the benzyl and pyrimidine moieties significantly influence biological activity. For instance:

  • Substituents on the Benzyl Ring : Variations in substituent groups on the benzyl ring can enhance binding affinity to target kinases.
  • Pyrimidine Modifications : Altering functional groups on the pyrimidine ring can affect both solubility and potency.

A detailed comparison of various derivatives is summarized in Table 1.

Compound NameStructureIC50 (µM)Target
Compound AStructure A0.5EGFR
Compound BStructure B2.0HER2
Compound CStructure C1.5PDGFR
BC-NH2Structure DTBDTBD

Q & A

Q. What synthetic routes are recommended for 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via substitution reactions using halogenated precursors (e.g., chloro- or bromo-pyrimidines) with strong bases like sodium hydride to facilitate nucleophilic displacement. Oxidation and reduction steps may involve potassium permanganate in acidic media or sodium borohydride in methanol, respectively. Key factors include temperature control (e.g., 0–60°C for substitution), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. How can spectroscopic and crystallographic methods be optimized for structural characterization?

Methodological Answer: Combine 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to resolve aromatic protons and amine groups, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For 3D conformation analysis, employ X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings. Computational tools like density functional theory (DFT) can predict spectral data for validation .

Q. What stability studies are critical for ensuring compound integrity during storage?

Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity levels (40–75% RH), and light exposure. Monitor degradation via HPLC to quantify impurities and LC-MS to identify byproducts (e.g., oxidized or hydrolyzed derivatives). Store the compound in airtight, light-resistant containers with desiccants in a cool, dry environment .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological target interactions?

Methodological Answer: Use quantum chemical methods (e.g., DFT) to map reaction pathways, such as transition states for substitution or oxidation. For biological interactions, perform molecular docking simulations with protein targets (e.g., kinases or receptors) using software like AutoDock or Schrödinger. Integrate ICReDD’s workflow, combining computational predictions with high-throughput experimental validation to refine binding affinity hypotheses .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Analyze structural variations (e.g., substituent electronegativity, steric effects) and assay conditions (e.g., cell line specificity, concentration ranges). For example, compare antimicrobial activity of chloro- vs. methoxy-substituted analogs under standardized MIC (minimum inhibitory concentration) protocols. Cross-reference pharmacological databases (e.g., PubChem) to contextualize results against known pyrimidine derivatives .

Q. What experimental design (DoE) strategies optimize reaction parameters?

Methodological Answer: Apply factorial design to test variables like temperature (30–80°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. ethanol). Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, a central composite design reduced the number of experiments by 40% in pyrimidine alkylation studies while maximizing yield .

Q. How do structural modifications influence catalytic or therapeutic efficacy?

Methodological Answer: Perform structure-activity relationship (SAR) studies by systematically varying functional groups. For instance, replacing the benzyloxy group with a sulfonamide moiety may enhance kinase inhibition. Validate using in vitro enzyme assays (e.g., IC50_{50} measurements) and compare against reference compounds like pyrido[2,3-d]pyrimidine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.